![molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2](/img/structure/B45572.png)
methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Übersicht
Beschreibung
“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is a natural product found in Polygala tenuifolia, Nauclea diderrichii, and other organisms . It has a molecular formula of C13H10N2O2 .
Synthesis Analysis
A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines . This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has subsequently been used as the key step in the synthesis of alangiobussinine and a closely related analogue .Molecular Structure Analysis
The molecular structure of “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is characterized by a molecular weight of 226.23 g/mol . The IUPAC name is methyl 9 H -pyrido [3,4-b]indole-1-carboxylate . The InChI code is 1S/C13H10N2O2/c1-17-13 (16)12-11-9 (6-7-14-12)8-4-2-3-5-10 (8)15-11/h2-7,15H,1H3 .Physical And Chemical Properties Analysis
“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” has a molecular weight of 226.23 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is used in the synthesis of alangiobussinine, a type of alkaloid .
- Method of Application : A one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation .
- Results : This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been used as the key step in the synthesis of alangiobussinine and a closely related analogue .
- Field : Medicinal Chemistry
- Application Summary : Derivatives of methyl 9H-pyrido[3,4-b]indole-1-carboxylate are being explored as potential anti-leishmanial agents .
- Method of Application : A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
- Results : The results of this research are not specified in the available data .
- Field : Computational Chemistry
- Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its C1-substituted derivatives are investigated to search for the best substituent group that enhances the chemical reactivity behavior of the basic compound .
- Method of Application : Computational methods are used to investigate the chemical reactivity of these compounds .
- Results : The results of this research are not specified in the available data .
Synthesis of Alangiobussinine
Anti-leishmanial Agents
Chemical Reactivity Enhancement
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including methyl 9H-pyrido[3,4-b]indole-1-carboxylate, are being explored for their potential as antiviral agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being investigated for their anti-inflammatory properties .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being studied for their potential as anticancer agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
Antiviral Agents
Anti-inflammatory Agents
Anticancer Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being investigated for their antioxidant properties .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being studied for their potential as antimicrobial agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being explored for their potential as antitubercular agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
Antioxidant Agents
Antimicrobial Agents
Antitubercular Agents
Zukünftige Richtungen
The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .
Eigenschaften
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
CAS RN |
3464-66-2 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




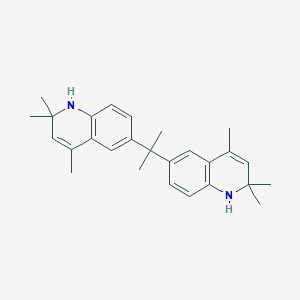

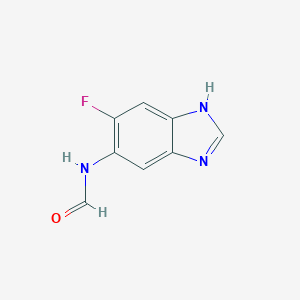
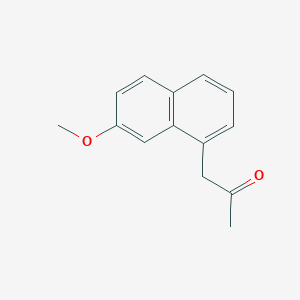
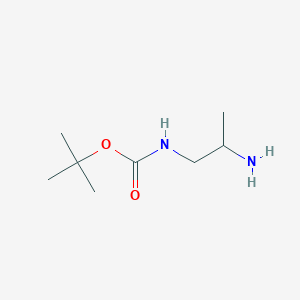
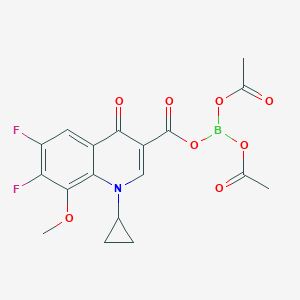
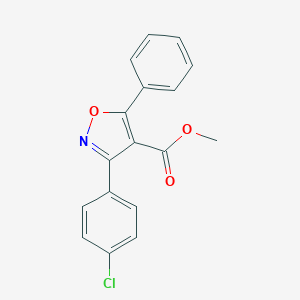
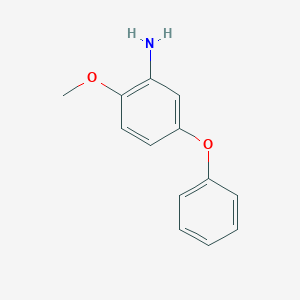
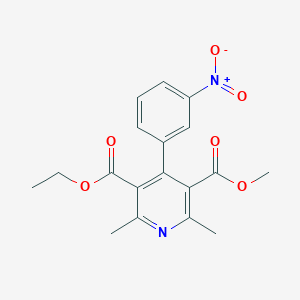



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)